1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 1 with a 6-chloropyridazin-3-yl group, at position 5 with a trifluoromethyl group, and at position 4 with a carboxamide moiety linked to a 2-(2-methylphenyl)ethyl chain. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their structural versatility and bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloropyridazine moiety may influence target binding specificity. The carboxamide linker and aromatic substituents (e.g., 2-methylphenyl) likely contribute to intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5O/c1-11-4-2-3-5-12(11)8-9-23-17(28)13-10-24-27(16(13)18(20,21)22)15-7-6-14(19)25-26-15/h2-7,10H,8-9H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCHIZHGRYQYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-Chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is a novel compound that has recently garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, anticancer, and kinase inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazine ring : Contributes to its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and biological potency.
- Carboxamide functionality : Important for interaction with biological targets.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
In a carrageenan-induced paw edema model, the compound demonstrated comparable efficacy to established anti-inflammatory drugs, suggesting its potential in treating inflammatory conditions.
Anticancer Activity
The pyrazole core has been associated with various anticancer properties. Notably, compounds containing this core have shown activity against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
In vitro studies revealed that the compound inhibited cell proliferation with IC50 values in the low micromolar range:
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Kinase Inhibition
The compound's structural features suggest it may interact with various kinases involved in cellular signaling pathways. A study focusing on imidazo[1,2-b]pyridazine derivatives indicated that modifications at specific positions can enhance kinase selectivity and potency:
This highlights the potential of the compound as a selective kinase inhibitor, which could be beneficial in cancer therapy.
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazole class:
- Study on Pyrazole Derivatives : Investigated various derivatives for their anti-inflammatory properties using animal models, demonstrating significant reductions in edema comparable to standard treatments like indomethacin .
- Structure-Activity Relationship (SAR) Studies : These studies revealed that modifications to the pyrazole ring significantly affect biological activity, emphasizing the importance of specific substituents for enhancing efficacy against targeted diseases .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C15H15ClF3N3O, with a molecular weight of approximately 335.75 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Several studies have indicated that pyrazole derivatives exhibit anticancer properties. The compound's structural features may enhance its efficacy against various cancer cell lines. For instance, compounds with similar pyrazole structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The presence of the trifluoromethyl group in this compound may contribute to enhanced anti-inflammatory activity by affecting the compound's lipophilicity and interaction with biological targets .
Neuroprotective Properties
Research has suggested that pyrazole compounds can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems could lead to therapeutic applications in conditions like Alzheimer's disease .
Anticancer Studies
In a notable study, derivatives similar to this compound were evaluated for their cytotoxic effects against human breast cancer cell lines (MCF-7). Results indicated that modifications to the pyrazole ring significantly influenced the anticancer activity, suggesting that this compound could be a lead candidate for further development .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of related pyrazole compounds showed promising results in reducing the production of pro-inflammatory cytokines in vitro. This suggests that 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide may also exhibit similar effects, warranting further investigation .
Chemical Reactions Analysis
Reactivity with Nucleophiles
This compound exhibits significant reactivity towards nucleophiles due to the electrophilic nature of the carbonyl carbon in the carboxamide group. Typical reactions include:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amine derivatives | Amide derivatives |
| Hydrolysis | Water (in acidic/basic conditions) | Corresponding carboxylic acid |
Electrophilic Aromatic Substitution
The presence of the chlorinated pyridazine ring allows for electrophilic aromatic substitution reactions, which can lead to various substituted derivatives. For instance:
| Reaction Type | Electrophile Used | Products Formed |
|---|---|---|
| Halogenation | Bromine or Iodine | Halogenated derivatives |
| Nitration | Nitric Acid | Nitro derivatives |
Cyclization Reactions
The compound can also undergo cyclization reactions under specific conditions, leading to the formation of more complex cyclic structures.
-
Biological Activity and Applications
Research has indicated that compounds similar to 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide exhibit biological activities such as:
-
Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains.
-
Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
The compound this compound is a versatile molecule with significant potential in medicinal chemistry. Its unique structure allows for various chemical reactions, making it an attractive candidate for further research and development in pharmaceutical applications.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several pyrazole carboxamide derivatives. Key comparisons include:
Table 1: Structural Features of Selected Pyrazole Carboxamides
Key Observations :
- Chloropyridazine vs.
- Carboxamide Linker : The 2-(2-methylphenyl)ethyl chain in the target compound introduces bulkiness and hydrophobicity, unlike smaller substituents (e.g., N-methyl in or ethoxyphenyl in ).
- Trifluoromethyl Ubiquity : The CF₃ group is a common feature in agrochemicals (e.g., ) and pharmaceuticals (e.g., ), enhancing resistance to oxidative metabolism .
Table 2: Activity Profiles of Comparable Compounds
Research Findings :
- Agrochemical Derivatives: Compounds with trifluoromethylpyrazole-carboxamide scaffolds (e.g., ) exhibit potent insecticidal activity via ryanodine receptor activation. The target compound’s chloropyridazine group may enhance binding to insect-specific targets compared to chloropyridine analogs .
- Pharmaceutical Derivatives : Razaxaban’s high selectivity for Factor Xa (vs. related proteases) underscores the role of P1/P4 substituents in target specificity. The target compound’s 2-(2-methylphenyl)ethyl chain may limit blood-brain barrier penetration, favoring agrochemical over CNS drug applications .
Preparation Methods
Diazotization and Reduction of 3-Amino-6-Chloropyridazine
- Diazotization : Treat 3-amino-6-chloropyridazine with NaNO₂/HCl at 0–5°C to form the diazonium salt.
- Reduction : Use SnCl₂ in HCl to reduce the diazonium salt to 3-hydrazino-6-chloropyridazine.
Challenges :
- Limited commercial availability of 3-amino-6-chloropyridazine necessitates custom synthesis.
- Side reactions during reduction may require careful stoichiometric control.
Pyrazole Ring Formation via Cyclocondensation
Cyclocondensation with β-Ketoester
React 3-hydrazino-6-chloropyridazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions:
Reaction Conditions :
- Solvent: Ethanol or methanol.
- Catalyst: Conc. HCl or acetic acid.
- Temperature: Reflux (70–80°C).
- Duration: 6–12 hours.
Product : Ethyl 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate (Yield: 60–75%).
Mechanistic Insight :
The hydrazine attacks the β-ketoester’s carbonyl group, followed by dehydration and cyclization to form the pyrazole ring.
Hydrolysis of Ester to Carboxylic Acid
Alkaline Hydrolysis
Treat the ester with aqueous KOH in methanol/water (40°C, 30 minutes) to yield 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid:
Example Protocol :
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 8.38 (d, 1H, pyridazine), 7.75 (dd, 1H, pyridazine), 6.95 (d, 1H, pyridazine).
- MS : m/z = 275 [M+H]⁺.
Conversion to Acid Chloride
Thionyl Chloride Method
Reflux the carboxylic acid with excess SOCl₂ (5 eq) for 4 hours to form the acyl chloride:
Key Considerations :
Amide Coupling with 2-(2-Methylphenyl)Ethylamine
Schotten-Baumann Reaction
React the acyl chloride with 2-(2-methylphenyl)ethylamine in dichloromethane using triethylamine as a base:
Conditions :
- Solvent: Dichloromethane.
- Base: Triethylamine (1.1 eq).
- Temperature: Room temperature (20–25°C).
- Duration: 12–24 hours.
Workup :
Yield : 50–65% after purification by recrystallization.
Alternative Synthetic Routes
Late-Stage Functionalization of Pyrazole
Introduce the trifluoromethyl group after pyrazole formation via:
- Halogen Exchange : Treat 5-trichloromethylpyrazole with HF.
- Cross-Coupling : Use CF₃Cu or CF₃SiMe₃ reagents under Pd catalysis.
Limitations :
N-Arylation of Preformed Pyrazole
Perform Ullman-type coupling between 1-H-pyrazole and 3-bromo-6-chloropyridazine:
- Catalyst: CuI/1,10-phenanthroline.
- Solvent: DMSO, 110°C.
- Yield: <50% due to competing side reactions.
Analytical and Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)
HRMS
Optimization Strategies and Challenges
Improving Cyclocondensation Yield
Minimizing Byproducts in Amide Coupling
- Slow Addition : Controlled addition of amine reduces dimerization.
- Low Temperature : Conduct reaction at 0°C to suppress hydrolysis.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via a multi-step approach involving:
- Step 1 : Condensation of 6-chloropyridazine-3-amine with a trifluoromethyl-substituted pyrazole precursor using coupling agents (e.g., EDC/HOBt) under anhydrous DMF at 0–5°C to form the pyrazole core .
- Step 2 : Introduction of the 2-(2-methylphenyl)ethylamine moiety via nucleophilic acyl substitution. Optimized conditions include using DIPEA as a base and dichloromethane as a solvent at reflux .
- Critical factors : Strict control of temperature during coupling, inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethyl group, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridazine C-3 coupling, trifluoromethyl group at pyrazole C-5) .
- FT-IR : Validate carboxamide formation (C=O stretch at ~1650–1700 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out byproducts .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can optimize this compound’s pharmacokinetic profile?
- P(1) ligand modifications : Replace the chloropyridazine group with aminobenzisoxazole to enhance selectivity for target enzymes (e.g., factor Xa inhibition) while reducing off-target binding .
- P(4) moiety optimization : Introduce polar groups (e.g., dimethylaminomethyl) to improve permeability and reduce plasma protein binding, as demonstrated in razaxaban analogs .
- In vitro assays :
Q. How do structural modifications at the pyrazole C-3/C-4 positions influence biological activity?
- C-3 substituents : Trifluoromethyl groups enhance metabolic stability but may reduce solubility. Compare analogs with -CF₃ vs. -CH₃ using enzyme inhibition assays (IC₅₀ values) .
- C-4 carboxamide variations : Replace the 2-(2-methylphenyl)ethyl group with substituted benzylamines. Test in vitro efficacy (e.g., IC₅₀ against kinase targets) and correlate with LogP values to balance potency and solubility .
Q. What computational approaches predict target binding interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., factor Xa’s S1/S4 pockets). Key parameters:
- Grid box : Centered on catalytic triad (e.g., Ser195 for proteases).
- Scoring : Prioritize compounds with hydrogen bonds to Glu97 and hydrophobic contacts with Tyr99 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify flexible regions for further optimization .
Data Contradictions and Validation
- Synthetic yields : reports 60–70% yields using Pd(PPh₃)₄ catalysis, while achieves 85% yields with optimized anhydrous conditions. Validate via reproducibility tests under controlled humidity .
- Biological activity : Pyrazole analogs in show nM-level potency against factor Xa, whereas reports µM activity in anti-inflammatory assays. Context-dependent target specificity must be confirmed through dose-response studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
